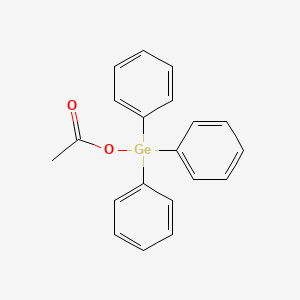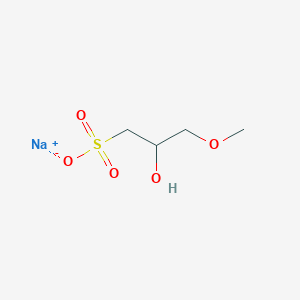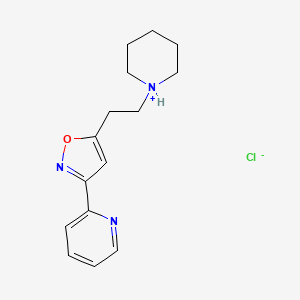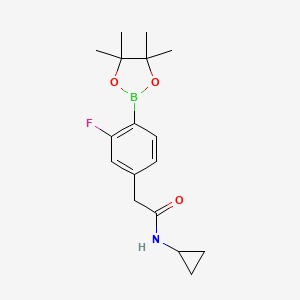
Butyrophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyrophenone core, a hydroxy group, and a morpholinoethoxy side chain. It is commonly used in various fields due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of butyrophenone, each with distinct functional groups that can be further utilized in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic medication.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethoxy side chain, in particular, provides enhanced solubility and stability compared to other butyrophenone derivatives .
Eigenschaften
CAS-Nummer |
20800-12-8 |
|---|---|
Molekularformel |
C16H24ClNO4 |
Molekulargewicht |
329.82 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]butan-1-one;chloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-15(18)14-5-4-13(12-16(14)19)21-11-8-17-6-9-20-10-7-17;/h4-5,12,19H,2-3,6-11H2,1H3;1H |
InChI-Schlüssel |
YASHSIVCBSKXML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)





